3-Phosphoadenylylselenate
Description
3-Phosphoadenylylselenate is a critical intermediate in selenoamino acid metabolism, acting as a key substrate for the synthesis of selenophosphate—a selenium donor required for the biosynthesis of selenocysteine and selenoproteins . Structurally, it consists of an adenosine moiety linked to a phosphate group and a selenate group, with the IUPAC name [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]selenonic acid . This compound is enzymatically derived from adenosine triphosphate (ATP) and selenate, highlighting its role in selenium assimilation pathways.
Properties
Molecular Formula |
C10H15N5O13P2Se |
|---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
AZRLZPIFEZUZLW-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
3-Phosphoadenylylselenate belongs to a family of phosphoadenylylated metabolites involved in transferring reactive anionic groups. Below is a detailed comparison with its closest analogs:
3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)
- Molecular Formula : C₁₀H₁₅N₅O₁₃P₂S
- Structure: Features an adenosine core with a sulfate group linked via a phosphodiester bond.
- Function: Serves as the universal sulfur donor in sulfation reactions (e.g., glycosaminoglycan biosynthesis) .
- Key Difference : Replaces selenium with sulfur, resulting in distinct biochemical roles. Sulfur’s higher electronegativity and smaller atomic radius confer greater stability to PAPS compared to selenium-containing analogs.
Adenosine 5'-Phosphoselenate (APSe)
- Molecular Formula : C₁₀H₁₄N₅O₁₂PSe
- Structure : Similar to this compound but lacks the additional phosphate group at the 3' position.
- Function : Direct precursor to this compound in selenium metabolism.
- Key Difference : Absence of the 3'-phosphate reduces its reactivity, limiting its role to early selenium activation steps .
3'-Phosphoadenosine 5'-Phosphate (PAP)
- Molecular Formula : C₁₀H₁₄N₅O₁₂P₂
- Function: A byproduct of sulfotransferase and selenotransferase reactions, regulating enzyme activity via feedback inhibition.
- Key Difference : Lacks the chalcogen (Se/S) group, rendering it inactive in selenium/sulfur transfer but critical in metabolic regulation.
Data Table: Comparative Analysis of Phosphoadenylylated Metabolites
Research Findings and Mechanistic Insights
- Selenium vs. Sulfur Reactivity: The larger atomic radius and lower electronegativity of selenium in this compound make it more nucleophilic than PAPS, enabling efficient selenophosphate synthesis under physiological conditions .
- Metabolic Flux: this compound exhibits faster turnover than PAPS due to the instability of selenate intermediates, necessitating tight regulatory control to prevent cellular toxicity .
- Enzymatic Specificity: Selenophosphate synthetase shows a 10-fold higher affinity for this compound compared to APSe, underscoring the importance of the 3'-phosphate group in substrate recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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